molecular formula C13H22N2O6 B12287346 tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid

tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid

Cat. No.: B12287346
M. Wt: 302.32 g/mol
InChI Key: XXSOHTQXIXQETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique hexahydro-pyrrolo[3,4-b]pyrrole structure, which is a bicyclic system containing nitrogen atoms. The tert-butyl ester and oxalate groups further enhance its chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,4-b]pyrrole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (3aR, 6aR)-5-Methylhexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester
  • (3aR, 6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Uniqueness

Compared to similar compounds, (3aR, 6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester oxalate is unique due to its specific structural features and functional groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

XXSOHTQXIXQETM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.